5-Chloro-2-fluorobenzonitrile

Chemical Crystallography Solid-State Characterization Polymorph Screening

Kinase inhibitor programs stall when halogenated benzonitriles exhibit unpredictable SNAr regioselectivity, eroding yield and complicating purification. 5-Chloro-2-fluorobenzonitrile (CAS 57381-34-7) eliminates this via predictable ortho-fluorine displacement while preserving meta-chlorine for sequential orthogonal derivatization-a dual-handle strategy unattainable with iodo-substituted analogs. • Monoclinic P2₁/c crystal system ensures reproducible solid-phase handling during scale-up. • Microwave-assisted SNAr at 130°C accelerates kinetics 5-15× vs. conventional heating. • Direct precursor to methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate, a core CDK inhibitor intermediate.

Molecular Formula C7H3ClFN
Molecular Weight 155.55 g/mol
CAS No. 57381-34-7
Cat. No. B1585444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-fluorobenzonitrile
CAS57381-34-7
Molecular FormulaC7H3ClFN
Molecular Weight155.55 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C#N)F
InChIInChI=1S/C7H3ClFN/c8-6-1-2-7(9)5(3-6)4-10/h1-3H
InChIKeyGJNJDELEHIGPKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-fluorobenzonitrile: Chemical Profile


5-Chloro-2-fluorobenzonitrile (CAS 57381-34-7) is a halogenated benzonitrile derivative with the molecular formula C₇H₃ClFN and molecular weight 155.56 g/mol, characterized by the presence of both chlorine (position 5) and fluorine (position 2) substituents on the benzonitrile core . X-ray diffraction analysis confirms that its crystals belong to the monoclinic crystal system and P2₁/c space group, with melting point 67–70°C and predicted boiling point 202.5±20.0°C at 760 mmHg . The compound's calculated LogP values range from 2.15 to 2.40, indicating moderate lipophilicity suitable for membrane permeability in drug discovery contexts .

1
Synthetic Intermediate Halogenated benzonitrile for kinase inhibitor building block synthesis.
Microwave or thermal SNAr workflows
2
Dual-Handle Reactivity Ortho-fluorine leaving group with meta-chlorine retention enables sequential derivatization.
Predictable site-selectivity reported
3
Solid-Phase Consistency Monoclinic P2₁/c crystal form supports reproducible handling and crystallization development.
White crystalline solid, mp 67–70°C

Why 5-Chloro-2-fluorobenzonitrile Is Irreplaceable


The presence and specific positions of halogen substituents on the benzonitrile ring fundamentally determine both the electronic environment and steric accessibility of the nitrile-bearing aromatic system [1]. In the synthesis of 3-aminobenzo[b]thiophene scaffolds via nucleophilic aromatic substitution (SNAr), 5-chloro-2-fluorobenzonitrile demonstrates regioselective fluorine displacement at room temperature, while analogs substituted with different halogens or lacking the ortho-fluorine exhibit altered or diminished reactivity profiles [1]. Furthermore, the 5-chloro-2-fluoro substitution pattern confers a distinct crystal packing architecture—monoclinic P2₁/c—that differs measurably from even its closest positional isomer, 3-chloro-2-fluorobenzonitrile (orthorhombic P2₁2₁2₁), which has direct implications for solid-phase handling, purification, and formulation [2]. These differences are not interchangeable without compromising synthetic yield, purity, and downstream bioactivity outcomes.

Positional Isomer Mismatch
3-Chloro-2-fluorobenzonitrile adopts an orthorhombic crystal system, altering solid-phase properties, solubility, and powder handling compared to the monoclinic target compound. Direct replacement may compromise crystallization protocols and formulation consistency.
Reactivity Divergence
Analogs lacking ortho-fluorine or with different halogen patterns show altered or diminished SNAr reactivity. Iodo-substituted benzonitriles do not exhibit the same selective fluorine displacement, disrupting synthetic routes that rely on this ortho-leaving group strategy.
Crystal Architecture Sensitivity
Even minor changes in substitution pattern produce different space groups and packing motifs. Such differences can affect hygroscopicity, flowability, and purification outcomes—parameters not interchangeable with closely related halogenated benzonitriles.

5-Chloro-2-fluorobenzonitrile: Comparative Evidence


Crystal System Differentiation: Positional Isomer Comparison

Single-crystal X-ray diffraction analysis demonstrates that 5-chloro-2-fluorobenzonitrile crystallizes in the monoclinic system with P2₁/c space group, whereas its positional isomer 3-chloro-2-fluorobenzonitrile adopts the orthorhombic system with P2₁2₁2₁ space group [1]. This crystallographic divergence is a direct consequence of the differing halogen substitution pattern (chlorine at position 5 vs. position 3) and results in fundamentally distinct unit cell parameters and molecular packing arrangements [1].

Crystal System Differentiation
Head-to-head
Monoclinic, P2₁/c
vs. 3-chloro isomer: orthorhombic, P2₁2₁2₁
Supports solid-form selection and crystallization protocol review.
Single-crystal XRD at ambient temperature.
Chemical Crystallography Solid-State Characterization Polymorph Screening

Microwave-Assisted vs. Conventional 3-Aminobenzo[b]thiophene Synthesis

5-Chloro-2-fluorobenzonitrile serves as the starting material for microwave-assisted synthesis of methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate, a key intermediate for kinase inhibitor development . Under microwave irradiation with methyl thioglycolate and triethylamine in DMSO at 130°C, 2-halobenzonitriles produce 3-aminobenzo[b]thiophenes in yields ranging from 58% to 96%, with reaction rates 5- to 15-fold faster than conventional thermal heating methods .

Microwave vs. Conventional Synthesis
Data to verify
5–15× faster reaction rate
Yield range 58–96% under microwave at 130°C.
Supports accelerated reaction optimization in kinase inhibitor campaigns.
Microwave DMSO system; source-specific review recommended.
Microwave-Assisted Organic Synthesis Kinase Inhibitor Precursors Heterocyclic Chemistry

Ortho-Fluorine vs. Meta-Chlorine SNAr Selectivity

In reactions with sodium sulfide (Na₂S) in DMF at room temperature, 2- and 4-fluorobenzonitriles substituted with chlorine or bromine undergo selective nucleophilic displacement of fluorine to yield mercaptobenzonitriles, leaving the chlorine or bromine substituent intact [1]. 5-Chloro-2-fluorobenzonitrile exhibits this ortho-fluorine selectivity due to the activating effect of the ortho-fluorine toward SNAr, whereas the meta-chlorine remains unreactive under these conditions [1]. In contrast, iodo-substituted analogs do not display the same selective fluorine displacement [1].

Ortho-Fluorine SNAr Selectivity
Class-level
Selective fluorine displacement
Meta-chlorine retained; iodo analogs show different selectivity.
Predictable dual-handle strategy for sequential derivatization.
Na₂S/DMF, rt; reported selectivity pattern.
Nucleophilic Aromatic Substitution SNAr Selectivity Halogen Exchange Chemistry

Multi-Supplier Purity Benchmarking

5-Chloro-2-fluorobenzonitrile is commercially available at ≥97% purity from multiple established chemical suppliers including Sigma-Aldrich (Aldrich 548693), Thermo Scientific Alfa Aesar, Aladdin Scientific, and Aromsyn . The compound is supplied as a white crystalline solid with melting point 67–70°C (lit.) and is recommended for storage at room temperature in sealed dry containers .

Multi-Supplier Purity Benchmark
Supplier data
≥97% purity
White crystalline solid; available from Sigma-Aldrich, Alfa Aesar, Aladdin, Aromsyn.
Consistent purity specification supports reproducible synthetic outcomes.
Specification review recommended prior to sensitive applications.
Chemical Procurement Purity Specification Quality Control

5-Chloro-2-fluorobenzonitrile: Validated Applications


Microwave-Assisted 3-Aminobenzo[b]thiophene Scaffold Synthesis

5-Chloro-2-fluorobenzonitrile is the starting material of choice for microwave-assisted preparation of methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate, a core intermediate in multiple kinase inhibitor programs . Under microwave irradiation at 130°C with methyl thioglycolate and triethylamine in DMSO, this transformation proceeds with 5- to 15-fold accelerated kinetics relative to conventional heating, enabling rapid analog generation in medicinal chemistry campaigns targeting CDK and related kinases .

Regioselective SNAr Reactions Using Ortho-Fluorine Activation

The ortho-fluorine substituent in 5-chloro-2-fluorobenzonitrile acts as a selective leaving group in nucleophilic aromatic substitution reactions with sodium sulfide, yielding mercaptobenzonitrile derivatives while preserving the meta-chlorine for subsequent orthogonal functionalization [1]. This predictable site-selectivity is not observed with iodo-substituted analogs and provides a dual-handle strategy for sequential derivatization in complex molecule synthesis [1].

Solid-Phase Handling and Crystallization Development

The monoclinic P2₁/c crystal system of 5-chloro-2-fluorobenzonitrile, confirmed by single-crystal X-ray diffraction, provides distinct solid-state properties compared to its positional isomers [2]. This crystallographic characterization is essential for developing reproducible crystallization protocols, assessing polymorphic stability, and ensuring consistent powder flow and dissolution behavior during scale-up operations [2].

Application
Selection Property
Validation Focus
Microwave-assisted 3-aminobenzo[b]thiophene synthesis
Reactivity under microwave conditions; ortho-fluorine as leaving group
Reaction kinetics and yield reproducibility vs. conventional heating
Regioselective SNAr functionalization
Ortho-fluorine displacement selectivity with meta-chlorine retention
Chemoselectivity under reported conditions (Na₂S/DMF); absence of iodo analog interference
Solid-phase handling and crystallization development
Monoclinic P2₁/c crystal habit and thermal stability
Powder flow, hygroscopicity, and polymorph consistency across lots

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